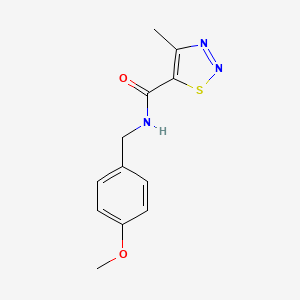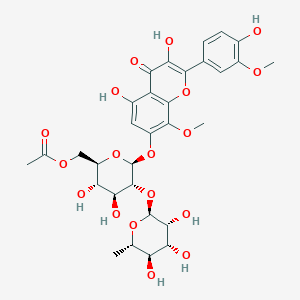![molecular formula C9H8FNS B2737869 3-[(2-Fluorophenyl)sulfanyl]propanenitrile CAS No. 51932-76-4](/img/structure/B2737869.png)
3-[(2-Fluorophenyl)sulfanyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2-Fluorophenyl)sulfanyl]propanenitrile” is an organic compound with the molecular formula C9H8FNS and a molecular weight of 181.23 . It is also known as Fesoterodine. The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “3-[(2-Fluorophenyl)sulfanyl]propanenitrile” is 1S/C9H8FNS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-[(2-Fluorophenyl)sulfanyl]propanenitrile” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results.Scientific Research Applications
Materials Science and Polymer Chemistry
Electron Acceptors and Photovoltaics : The synthesis and characterization of novel electron acceptors featuring sulfanyl and nitrile groups, such as 3-[(2-Fluorophenyl)sulfanyl]propanenitrile, have shown promising applications in organic electronics. These compounds are crucial for developing high-performance organic photovoltaics and other electronic devices, where they can improve charge separation and transport properties (Perepichka et al., 2000).
Fuel Cell Membranes : The incorporation of fluorinated compounds into polymers, such as sulfonated poly(arylene ether sulfones) and polytriazoles, has been explored for fuel cell applications. These materials, enhanced by fluorinated groups, exhibit high proton conductivity and thermal stability, making them suitable for use as proton exchange membranes in fuel cells. Studies have demonstrated that the addition of fluorinated groups can significantly improve the membrane's performance in terms of conductivity and stability (Bae et al., 2009), (Singh et al., 2014).
Chemistry and Synthesis
Organic Synthesis : The reactivity of fluorinated nitriles, including compounds like 3-[(2-Fluorophenyl)sulfanyl]propanenitrile, with sulfur(II) chlorides has been investigated, revealing pathways to synthesize N-perfluoromethanesulphenyl-formylimidoylchlorides. This research provides insights into developing new synthetic routes for fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science (Höfs et al., 1983).
Electrolytes for Lithium-Ion Batteries : The development of fluorinated electrolytes for high-voltage lithium-ion batteries represents a significant area of application. Mixtures containing fluorinated compounds have demonstrated improved safety and performance in lithium-ion cells, supporting the operation at higher voltages and enhancing the battery's overall energy density. Such advancements are crucial for the next generation of energy storage technologies (Liu et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H301, H311, H315, H319, H331, and H335 . These codes correspond to various hazards such as toxicity if swallowed (H301), toxicity in contact with skin (H311), skin irritation (H315), eye irritation (H319), toxicity if inhaled (H331), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
3-(2-fluorophenyl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFJCXSDORHWOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)sulfanyl]propanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)

![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)
![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)

![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)